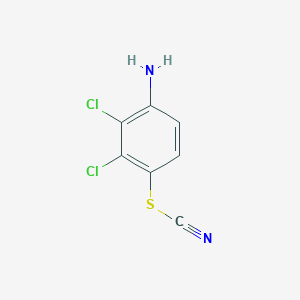
Mangostanol
Übersicht
Beschreibung
Mangostanol is a natural product found in Garcinia mangostana . It has a molecular formula of C24H26O7 and a molecular weight of 426.5 g/mol . It is known for its diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anticarcinogenic, and antiatherogenic activities .
Synthesis Analysis
The synthesis of this compound involves the use of conventional HPLC-UV and TLC methods . These methods have been routinely used for the analysis of xanthones, although they are relatively insensitive .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple hydroxyl groups and a methoxy group . The structure was established by spectroscopic data analysis, including X-ray diffraction .Chemical Reactions Analysis
This compound has been shown to have inhibitory activity against β-lactamase in a dose-dependent manner . This suggests that it may have potential as a therapeutic agent in the treatment of bacterial infections resistant to β-lactam antibiotics.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 657.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 114.0±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen
Mangostanol: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen: This compound, ein Xanthons, das in der Frucht von Garcinia mangostana vorkommt, die allgemein als Mangostan bekannt ist, war aufgrund seiner einzigartigen pharmakologischen Eigenschaften Gegenstand verschiedener wissenschaftlicher Studien. Im Folgenden finden Sie eine detaillierte Analyse verschiedener einzigartiger Anwendungen von this compound in der wissenschaftlichen Forschung:
Antioxidative Wirkung
This compound zeigt signifikante antioxidative Eigenschaften, die dazu beitragen, Zellen vor oxidativem Stress zu schützen, der durch freie Radikale verursacht wird. Diese Aktivität ist entscheidend, um Zellschäden und Alterung zu verhindern, und hat potenzielle Anwendungen in Hautpflegeprodukten, um Alterserscheinungen zu verhindern .
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften von this compound machen es zu einem Kandidaten für die Behandlung von Entzündungen. Es könnte möglicherweise in Arzneimitteln verwendet werden, um Symptome im Zusammenhang mit Entzündungen wie Schmerzen und Schwellungen zu lindern .
Antikrebs-Potenzial
Die Forschung hat gezeigt, dass this compound krebshemmende Wirkungen hat, insbesondere bei der Hemmung des Wachstums bestimmter Krebszelllinien. Dies eröffnet Möglichkeiten für seine Verwendung in Strategien zur Krebsprävention und -behandlung .
Immunmodulatorische Funktionen
This compound könnte auch eine Rolle bei der Modulation des Immunsystems spielen, was bei der Entwicklung von Behandlungen für Autoimmunerkrankungen oder bei der Verbesserung der natürlichen Abwehrmechanismen des Körpers von Vorteil sein könnte .
Gastrointestinale Hilfe
Traditionell wurden Mangostan-Schalen zur Behandlung verschiedener gastrointestinaler Erkrankungen verwendet. This compound könnte hinsichtlich seiner Wirksamkeit bei der Behandlung von Erkrankungen wie Bauchschmerzen, Durchfall und Dysenterie untersucht werden .
Dermatologische Anwendungen
Aufgrund seiner heilenden Eigenschaften könnte this compound zur Behandlung von Hautkrankheiten wie Psoriasis und Ekzemen sowie zur Unterstützung der Wundheilung und der Behandlung chronischer Geschwüre verwendet werden .
Wirkmechanismus
Target of Action
Mangostanol, a xanthone derived from the fruit of Garcinia mangostana, primarily targets human epidermal keratinocytes . It also interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in cellular processes, including cell proliferation and apoptosis .
Mode of Action
This compound interacts with its targets by reducing the generation of intracellular reactive oxygen species (ROS) . This reduction prevents the activation of protein kinase B (AKT), extracellular signal-regulated kinase (ERK), p53, and other cellular pathways underlying cell damage and apoptosis activation . In addition, this compound has been shown to inhibit the activity of β-lactamase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By reducing ROS, this compound prevents the activation of several key proteins involved in cell damage and apoptosis, including AKT, ERK, and p53 . This action can protect cells from oxidative damage and potentially prevent skin aging .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in mice . This compound showed dose-proportional pharmacokinetics at intravenous doses of 5–20 mg/kg and oral doses of 10–100 mg/kg . The gastrointestinal absorption of this compound was found to be poor, and it was extensively metabolized in the liver and intestine . The distribution of this compound was relatively high in the liver, intestine, kidney, fat, and lung .
Result of Action
The molecular and cellular effects of this compound’s action include the protection and restoration of oxidative damage in human keratinocytes . By reducing ROS, this compound prevents the activation of cellular pathways underlying cell damage and apoptosis . This action is effective in protecting the skin from the action of free radicals, thus preventing skin aging .
Action Environment
While specific environmental factors influencing this compound’s action are not well-documented, it’s important to note that factors such as temperature, pH, and the presence of other compounds can potentially influence the efficacy and stability of many compounds
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Mangostanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that this compound contributes to the inhibitory activities of Acetylcholinesterase (AChE) .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits properties like apoptosis in tumor cells, which leads to the suppression of their growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit both AChE and Butyrylcholinesterase (BChE) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins
Eigenschaften
IUPAC Name |
3,5,9-trihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMPFWGUVNEDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318291 | |
| Record name | Mangostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184587-72-2 | |
| Record name | Mangostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184587-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mangostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mangostanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Mangostanol and where is it found?
A1: this compound is a prenylated xanthone primarily isolated from the pericarp (fruit hull), stem, and roots of the mangosteen tree (Garcinia mangostana L.), a tropical fruit tree native to Southeast Asia. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C24H26O6 and a molecular weight of 410.47 g/mol. []
Q3: What are the primary biological activities reported for this compound?
A3: Research suggests this compound exhibits several noteworthy biological activities, including:
- Cytotoxicity: Demonstrates activity against various cancer cell lines, including CEM-SS, HL-60, and CHAGO-K1. [, , , ]
- Antibacterial activity: Shows moderate activity against certain bacterial strains like Bacillus subtilis. []
- Antiangiogenic activity: Inhibits the formation of blood vessels, suggesting potential applications in treating angiogenesis-related diseases. []
- Inhibition of xanthine oxidase: Exhibits potential for managing hyperuricemia by inhibiting the enzyme responsible for uric acid production. []
Q4: What is known about the mechanism of action of this compound in relation to its anticancer activity?
A4: While the precise mechanism of action remains under investigation, research suggests that this compound might exert its anticancer effects through multiple pathways. Some studies indicate it could potentially inhibit the interaction between Advanced Glycation End-products (AGEs) and their receptor (RAGE), thereby interfering with pathways implicated in inflammation and tumor progression. []
Q5: How does the structure of this compound relate to its biological activity?
A5: Structure-activity relationship (SAR) studies on this compound and related xanthones suggest that the prenyl groups play a crucial role in their biological activities, particularly cytotoxicity. Modifications to these groups can significantly impact potency and selectivity. [, ]
Q6: Have any computational studies been conducted on this compound?
A6: Yes, computational chemistry studies have been employed to investigate this compound's potential as an inhibitor.
- Molecular docking simulations: These studies assessed this compound's binding affinity to specific targets like the β-OG pocket in the dengue virus envelope, suggesting its potential as an antiviral agent. []
- QSAR models: These models correlate this compound's structure to its biological activity, providing insights for developing more potent analogs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
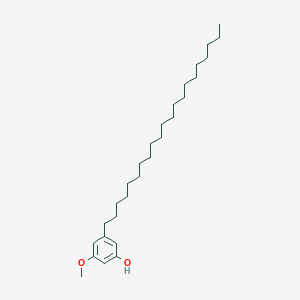
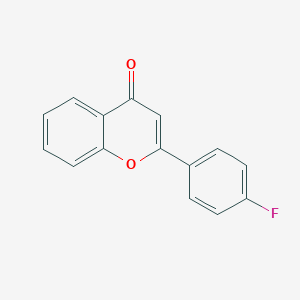

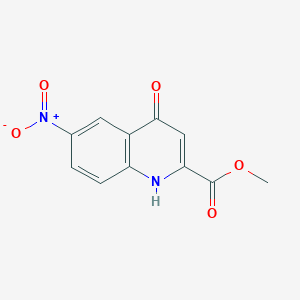
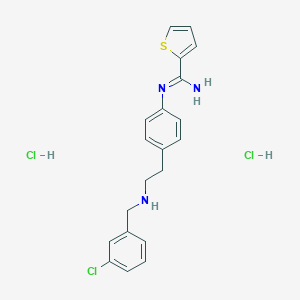
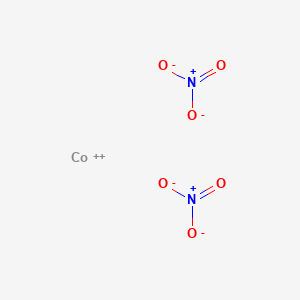

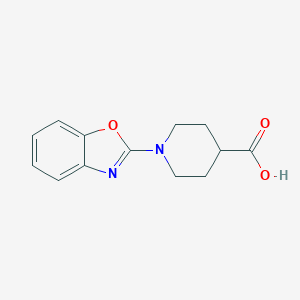
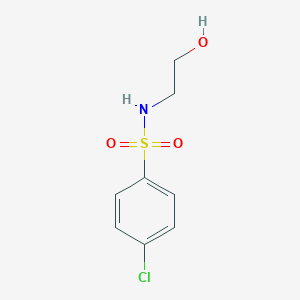
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)

